(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-ethanol
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Overview
Description
Olopatadine Methanol is a derivative of olopatadine, a selective histamine H1-receptor antagonist. Olopatadine is commonly used in the treatment of allergic conditions such as allergic conjunctivitis and rhinitis. It works by inhibiting the release of inflammatory mediators like leukotrienes and thromboxanes from human polymorphonuclear leukocytes and eosinophils .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of olopatadine methanol involves several steps. One common method includes the reaction of 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid with methanol in the presence of thionyl chloride. This reaction is typically carried out at low temperatures (0°C) and then allowed to proceed at room temperature for 24 hours .
Industrial Production Methods
Industrial production of olopatadine methanol often involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the final product. The process may include steps such as solid-phase extraction and chromatographic separation to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Olopatadine methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various derivatives of olopatadine, which can be further utilized in pharmaceutical formulations .
Scientific Research Applications
Olopatadine methanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and chromatographic analysis.
Biology: Studied for its effects on cellular processes and inflammatory pathways.
Medicine: Investigated for its potential in treating allergic conditions and other inflammatory diseases.
Industry: Utilized in the formulation of pharmaceutical products, especially in ophthalmic solutions.
Mechanism of Action
Olopatadine methanol exerts its effects by selectively blocking histamine H1 receptors, thereby inhibiting the release of inflammatory mediators. It also stabilizes mast cells, preventing degranulation and subsequent release of histamine and other inflammatory substances . The molecular targets include histamine H1 receptors and various proteins involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Ketotifen: Another histamine H1-receptor antagonist with mast cell stabilizing properties.
Cromolyn: A mast cell stabilizer used in the treatment of allergic conditions.
Uniqueness
Olopatadine methanol is unique due to its dual mechanism of action, combining histamine H1-receptor antagonism with mast cell stabilization. This dual action makes it particularly effective in treating allergic conditions with minimal side effects compared to other similar compounds .
Properties
CAS No. |
113835-77-1 |
---|---|
Molecular Formula |
C21H25NO2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]ethanol |
InChI |
InChI=1S/C21H25NO2/c1-22(2)12-5-8-19-18-7-4-3-6-17(18)15-24-21-10-9-16(11-13-23)14-20(19)21/h3-4,6-10,14,23H,5,11-13,15H2,1-2H3/b19-8+ |
InChI Key |
ZKOHNNRBHUBCOD-UFWORHAWSA-N |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CCO |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CCO |
Origin of Product |
United States |
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